3-Oxo-C16:1

Description

Propriétés

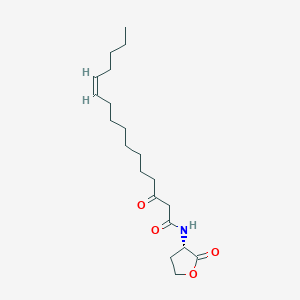

IUPAC Name |

(Z)-3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexadec-11-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)16-19(23)21-18-14-15-25-20(18)24/h5-6,18H,2-4,7-16H2,1H3,(H,21,23)/b6-5-/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVJHGAETBFGBY-XFHJGTJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCC(=O)CC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emergence of a Long-Chain Signal: A Technical Guide to 3-Oxo-C16:1-HSL

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(3-oxo-hexadecenoyl)-L-homoserine lactone (3-Oxo-C16:1-HSL) is a long-chain N-acyl homoserine lactone (AHL) that functions as a quorum-sensing signal molecule in Gram-negative bacteria. Its discovery is intrinsically linked to the exploration of complex regulatory networks in symbiotic bacteria, particularly Sinorhizobium meliloti. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with this compound-HSL, intended to support further research and potential therapeutic development.

Discovery and Historical Context

The discovery of this compound-HSL was not a singular event but rather a part of the broader characterization of the intricate quorum-sensing systems in Sinorhizobium meliloti, a nitrogen-fixing bacterium that forms a symbiotic relationship with alfalfa. In the early 2000s, researchers investigating the sinRI locus in S. meliloti identified that the SinI synthase is responsible for producing a range of long-chain AHLs, several of which were novel at the time.

A pivotal study published in 2002 by Marketon and colleagues was among the first to characterize the products of the sinRI locus in detail.[1] This work revealed that S. meliloti produces AHLs with acyl chains longer than 14 carbons, a new finding at the time. Through the use of mass spectrometry, they identified a portfolio of long-chain AHLs, including this compound-HSL. This discovery expanded the known diversity of AHL signal molecules and highlighted the complexity of bacterial communication, particularly in the context of symbiosis.

Subsequent research has further solidified the role of this compound-HSL, alongside other long-chain AHLs, in regulating gene expression in S. meliloti in a cell-density-dependent manner. These signals are crucial for processes such as the production of exopolysaccharide (EPS) II, which is important for successful nodulation of its plant host.[2]

Physicochemical and Spectrometric Data

A summary of the key physicochemical and mass spectrometry data for this compound-HSL is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C20H33NO4 | [3] |

| Molecular Weight | 351.48 g/mol | [3] |

| CAS Number | 479050-91-4 | [3] |

| Precursor Ion (m/z) [M+H]+ | 352.2482 | [3] |

| Key MS/MS Fragments (m/z) | 102.055 (lactone ring) | [4] |

Biological Activity and Signaling Pathway

In Sinorhizobium meliloti, this compound-HSL is part of a complex quorum-sensing circuit that involves multiple AHL signals and receptors. The primary synthase for this molecule is SinI. The cognate receptor for long-chain AHLs in S. meliloti is ExpR, a LuxR-type transcriptional regulator. The binding of this compound-HSL and other long-chain AHLs to ExpR leads to the regulation of a suite of genes, many of which are involved in the symbiotic relationship with alfalfa.

Experimental Protocols

Extraction of this compound-HSL from Bacterial Culture

This protocol is adapted from general methods for long-chain AHL extraction.

Materials:

-

Sinorhizobium meliloti culture grown to the desired cell density.

-

Ethyl acetate (B1210297) (acidified with 0.1% formic acid).

-

Centrifuge and appropriate tubes.

-

Rotary evaporator or nitrogen stream evaporator.

-

Methanol (B129727) (HPLC grade).

-

0.22 µm syringe filters.

Procedure:

-

Centrifuge the bacterial culture (e.g., 500 mL) at 10,000 x g for 15 minutes at 4°C to pellet the cells.

-

Transfer the supernatant to a separating funnel.

-

Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate. Shake vigorously for 2 minutes and allow the phases to separate.

-

Collect the upper organic phase. Repeat the extraction of the aqueous phase two more times.

-

Pool the organic phases and evaporate to dryness using a rotary evaporator or a gentle stream of nitrogen.

-

Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL) for analysis.

-

Filter the reconstituted extract through a 0.22 µm syringe filter before analysis.

Quantification by LC-MS/MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over approximately 10-15 minutes to elute the long-chain AHL.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor Ion (m/z): 352.2

-

Product Ions (m/z): 102.1 (characteristic lactone ring fragment) and other specific fragments.

-

-

Data Analysis: Quantification is achieved by comparing the peak area of the analyte to a standard curve generated with a synthetic this compound-HSL standard.

Bioassay for Detection using Thin-Layer Chromatography (TLC)

Principle: This method uses a reporter bacterial strain that produces a detectable signal (e.g., pigment, light) in the presence of AHLs. For long-chain AHLs, specific reporter strains are required.

Materials:

-

C18 reversed-phase TLC plates.

-

Developing solvent (e.g., methanol:water, 60:40 v/v).

-

AHL reporter strain sensitive to long-chain AHLs (e.g., Agrobacterium tumefaciens NTL4(pZLR4)).

-

Soft agar (B569324) overlay.

-

Chromogenic substrate (e.g., X-Gal for a lacZ-based reporter).

Procedure:

-

Spot the extracted sample and a synthetic this compound-HSL standard onto the TLC plate.

-

Develop the chromatogram in the developing solvent until the solvent front reaches the top of the plate.

-

Air-dry the plate completely.

-

Overlay the plate with soft agar seeded with the reporter strain and containing the appropriate chromogenic substrate.

-

Incubate the plate overnight at the optimal growth temperature for the reporter strain.

-

The presence of this compound-HSL will be indicated by a colored spot on the chromatogram.

Synthesis of this compound-HSL

The chemical synthesis of this compound-HSL can be achieved through several routes. A common approach involves the acylation of L-homoserine lactone.

General Synthetic Scheme:

-

Activation of the Acyl Chain: The 3-oxohexadecenoyl side chain is typically activated for amide bond formation. This can be achieved by converting the corresponding carboxylic acid to an acid chloride or by using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

-

Coupling Reaction: The activated acyl chain is then reacted with L-homoserine lactone hydrobromide in the presence of a base (e.g., triethylamine) to neutralize the hydrobromide and facilitate the nucleophilic attack of the amine on the activated carbonyl group.

-

Purification: The final product is purified using column chromatography on silica (B1680970) gel.

Future Directions

The study of this compound-HSL and other long-chain AHLs is a burgeoning field. Future research should focus on:

-

Receptor Specificity: Elucidating the precise binding affinity of this compound-HSL to ExpR and other potential LuxR-type receptors.

-

Cross-Kingdom Signaling: Investigating the effects of this compound-HSL on the eukaryotic hosts of AHL-producing bacteria.

-

Therapeutic Potential: Designing and synthesizing antagonists of the this compound-HSL-ExpR interaction as potential anti-virulence agents.

This technical guide provides a foundational understanding of this compound-HSL, from its discovery to its analysis. As research into bacterial communication continues to evolve, a detailed understanding of these signaling molecules will be paramount for both basic science and translational applications.

References

- 1. Characterization of the Sinorhizobium meliloti sinR/sinI Locus and the Production of Novel N-Acyl Homoserine Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Quorum Sensing in Sinorhizobium meliloti-Alfalfa Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 4. mdpi.com [mdpi.com]

The Pivotal Role of 3-Oxo-C16:1-Homoserine Lactone in Sinorhizobium meliloti: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinorhizobium meliloti, a Gram-negative soil bacterium, engages in a crucial symbiotic relationship with leguminous plants such as alfalfa (Medicago sativa). This interaction culminates in the formation of nitrogen-fixing root nodules, a process vital for sustainable agriculture. The orchestration of this complex symbiosis is tightly regulated by intercellular communication, primarily through a mechanism known as quorum sensing (QS). Within the arsenal (B13267) of signaling molecules employed by S. meliloti is 3-Oxo-C16:1-homoserine lactone (this compound-HSL), a long-chain N-acyl homoserine lactone (AHL). This molecule is a key player in the ExpR/Sin QS system, influencing a cascade of physiological processes essential for the bacterium's survival, symbiotic competence, and interaction with its host. This technical guide provides an in-depth exploration of the biological role of this compound-HSL in S. meliloti, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and potential applications in drug development.

The ExpR/Sin Quorum Sensing Cascade

The perception and response to this compound-HSL in S. meliloti are mediated by the ExpR/Sin quorum-sensing system. This system is composed of the AHL synthase, SinI, which is responsible for the production of several long-chain AHLs, including this compound-HSL.[1][2][3] The levels of these AHLs increase with bacterial population density. The transcriptional regulator SinR controls the expression of sinI.[3] The AHL receptor, ExpR, binds to these long-chain AHLs, and the resulting complex acts as a transcriptional regulator for a host of downstream genes.[1][4] This intricate regulatory network allows S. meliloti to coordinate gene expression in a cell-density-dependent manner, ensuring that energetically costly processes are initiated only when the bacterial population is sufficient to produce a collective effect.

References

- 1. sinI- and expR-Dependent Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteomic analysis of wild-type Sinorhizobium meliloti responses to N-acyl homoserine lactone quorum-sensing signals and the transition to stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The ExpR/Sin quorum-sensing system controls succinoglycan production in Sinorhizobium meliloti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

3-Oxo-C16:1-HSL: A Technical Guide to a Long-Chain Quorum Sensing Molecule

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors in response to population density. This process relies on the production, detection, and response to small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary class of autoinducers. This technical guide focuses on a specific long-chain AHL, N-(3-oxo-hexadecenoyl)-L-homoserine lactone (3-oxo-C16:1-HSL), a key signaling molecule in bacteria such as Agrobacterium vitis. This document provides a comprehensive overview of its properties, the associated signaling pathway, methods for its detection and quantification, and its role in bacterial physiology and virulence.

Physicochemical Properties of this compound-HSL

Long-chain AHLs like this compound-HSL possess distinct physicochemical properties that influence their function as signaling molecules. Their long acyl chains render them more hydrophobic compared to short-chain AHLs, which affects their diffusion across bacterial membranes and may necessitate active transport mechanisms.

| Property | Value/Description | Reference |

| Molecular Formula | C20H33NO4 | N/A |

| Molecular Weight | 351.5 g/mol | N/A |

| Synonyms | This compound-Δ11cis-(L)-HSL | N/A |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). | N/A |

The AvsI/AvsR Quorum Sensing Circuit in Agrobacterium vitis

The primary characterized role of this compound-HSL is within the AvsI/AvsR quorum sensing system of Agrobacterium vitis, the causative agent of crown gall disease in grapevines. This system is a canonical example of a LuxI/LuxR-type circuit.

Biosynthesis of this compound-HSL by AvsI:

The synthesis of this compound-HSL is catalyzed by the LuxI homolog, AvsI. This enzyme utilizes S-adenosylmethionine (SAM) as the donor of the homoserine lactone ring and a specific acyl-acyl carrier protein (acyl-ACP) as the donor of the 3-oxo-hexadecenoyl side chain. The expression of the avsI gene is, in turn, regulated by the AvsR protein, creating a positive feedback loop.

Signal Reception and Gene Regulation by AvsR:

At low cell densities, the concentration of this compound-HSL is minimal. As the bacterial population grows, the extracellular concentration of this compound-HSL increases. Upon reaching a threshold concentration, it diffuses into the bacterial cell and binds to the N-terminal ligand-binding domain of the LuxR homolog, AvsR. This binding event is thought to induce a conformational change in AvsR, promoting its dimerization and enhancing its ability to bind to specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes. The AvsR/3-oxo-C16:1-HSL complex then acts as a transcriptional activator, modulating the expression of genes involved in virulence. In A. vitis, this system is essential for the induction of a hypersensitive-like response (HR) and necrosis on grapevines.[1][2]

dot

Caption: AvsI/AvsR quorum sensing circuit in Agrobacterium vitis.

Quantitative Data

Precise quantitative data for this compound-HSL, such as its production levels and binding affinities, are not extensively reported in the literature. The following table summarizes available information and highlights areas for future research.

| Parameter | Organism/System | Value/Observation | Reference |

| Production | Agrobacterium vitis strain F2/5 | Disruption of avsI abolishes the production of long-chain AHLs. | [1] |

| Agrobacterium vitis strain E26 | The avsI mutant lost the ability to produce both long-chain and short-chain AHLs. | [2] | |

| Biological Activity | Agrobacterium vitis mutants (avsR, avsI) | Addition of synthetic this compound-HSL complemented grape necrosis. | [1] |

| Binding Affinity (Kd) | AvsR protein | Data not currently available in the literature. |

Experimental Protocols

The detection and quantification of long-chain AHLs like this compound-HSL require specialized protocols due to their hydrophobicity.

Protocol 1: Extraction of this compound-HSL from Bacterial Supernatant

This protocol is adapted from general methods for long-chain AHL extraction.

Materials:

-

Bacterial culture supernatant

-

Ethyl acetate (B1210297) (acidified with 0.1% acetic acid)

-

Anhydrous sodium sulfate

-

Rotary evaporator or nitrogen stream evaporator

-

Acetonitrile (B52724) (HPLC grade)

Procedure:

-

Grow the bacterial strain of interest (e.g., Agrobacterium vitis) in an appropriate liquid medium to the desired cell density.

-

Centrifuge the culture to pellet the cells.

-

Carefully collect the supernatant.

-

Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant. Vortex vigorously for 2 minutes.

-

Allow the phases to separate and collect the upper organic phase. Repeat the extraction twice.

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small, known volume of acetonitrile for analysis.

dot

References

The Role of 3-Oxo-C16:1 in the Quorum Sensing and Virulence of Agrobacterium vitus

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-oxo-hexadecenoyl)-L-homoserine lactone (3-Oxo-C16:1) is a long-chain N-acyl-homoserine lactone (AHL) that functions as a key quorum-sensing signal molecule in the plant pathogenic bacterium Agrobacterium vitus. This molecule plays a critical role in regulating the expression of virulence factors, leading to the development of disease symptoms such as necrosis and a hypersensitive response (HR) in host plants. The synthesis of this compound is governed by the AvsR-AvsI quorum-sensing system, where AvsI is the AHL synthase and AvsR is the transcriptional regulator that responds to this compound. This technical guide provides a comprehensive overview of the function of this compound in A. vitus, including its role in signaling, its impact on virulence, and detailed experimental protocols for its study.

Introduction to Quorum Sensing in Agrobacterium vitus

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and coordinate gene expression. In many Gram-negative bacteria, this process is mediated by the production and detection of small signaling molecules, most commonly N-acyl-homoserine lactones (AHLs). In Agrobacterium vitus, the causal agent of crown gall disease in grapevines, a sophisticated quorum-sensing system is in place to regulate its pathogenic lifestyle.

A key component of this system is the long-chain AHL, this compound. The production and perception of this molecule are controlled by the avsR and avsI genes, which are homologs of the well-characterized luxR and luxI genes, respectively. AvsI is the synthase responsible for producing this compound and other long-chain AHLs. As the bacterial population grows, the concentration of this compound in the environment increases. Once a threshold concentration is reached, this compound binds to and activates the transcriptional regulator AvsR. The AvsR/3-Oxo-C16:1 complex then modulates the expression of target genes, including those essential for virulence.

The AvsR-AvsI Signaling Pathway

The AvsR-AvsI system is a central regulatory circuit controlling the expression of virulence in A. vitus. The expression of the AHL synthase gene, avsI, is itself regulated by AvsR, creating a positive feedback loop. This ensures a rapid and coordinated response once a quorum is reached. While the direct downstream targets of the AvsR/3-Oxo-C16:1 complex that lead to necrosis and HR are still under investigation, it is clear that this signaling cascade is a critical determinant of A. vitus pathogenicity.

Function of this compound in Virulence

The production of this compound is directly linked to the ability of A. vitus to cause disease symptoms in host plants. Studies have shown that mutations in the avsI or avsR genes result in the loss of the ability to induce a hypersensitive response (HR) on non-host plants like tobacco and necrosis on host plants such as grapevine.[1]

Crucially, the virulence phenotypes of these mutants can be restored by the exogenous application of synthetic this compound. This complementation confirms that this compound is a key signaling molecule that triggers the expression of the downstream factors necessary for these pathogenic responses.

Quantitative Data on Virulence

While precise quantification of this compound concentrations in the context of A. vitus infection is an area of ongoing research, the available data clearly demonstrates a qualitative and dose-dependent relationship between the presence of long-chain AHLs and the severity of disease symptoms.

| Strain/Condition | This compound Production | Necrosis Phenotype on Grapevine | Hypersensitive Response on Tobacco |

| Wild-type A. vitus | Present | +++ | +++ |

| avsI mutant | Absent | - | - |

| avsR mutant | Reduced | +/- | +/- |

| avsI mutant + synthetic this compound | N/A | +++ | Not reported |

Note: The table above provides a qualitative summary based on published findings. The number of '+' symbols indicates the relative intensity of the phenotype. '-' indicates the absence of the phenotype, and '+/-' indicates a significantly reduced phenotype.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the function of this compound in Agrobacterium vitus.

Extraction of this compound from A. vitus Culture

This protocol describes the extraction of long-chain AHLs, including this compound, from bacterial culture supernatants for subsequent analysis.

Materials:

-

Agrobacterium vitus culture grown in a suitable medium (e.g., Potato Dextrose Broth)

-

Ethyl acetate (B1210297) (acidified with 0.1% v/v acetic acid)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or nitrogen evaporator

-

Methanol (HPLC grade)

-

0.22 µm syringe filters

Procedure:

-

Grow A. vitus to the desired cell density (e.g., late exponential or stationary phase).

-

Pellet the bacterial cells by centrifuging the culture at 10,000 x g for 15 minutes at 4°C.

-

Carefully decant the supernatant into a clean container.

-

Add an equal volume of acidified ethyl acetate to the supernatant.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic phases.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

-

Repeat the extraction (steps 4-7) two more times, pooling the organic layers.

-

Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen at 30°C.

-

Reconstitute the dried extract in a small, precise volume of HPLC grade methanol.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of AHLs.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole)

-

C18 reverse-phase HPLC column

LC-MS/MS Parameters (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate long-chain AHLs

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions for this compound:

-

Precursor ion (Q1): m/z [M+H]⁺ of this compound

-

Product ion (Q3): m/z 102.0 (characteristic fragment of the homoserine lactone ring)

-

-

Collision Energy: Optimized for the fragmentation of the precursor ion.

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a synthetic this compound standard.

Grapevine Necrosis Assay

This assay is used to assess the ability of A. vitus and its mutants to cause necrosis on grapevine shoots, and to test for complementation with synthetic AHLs.

Materials:

-

Young, green grapevine shoots

-

Water agar (B569324) (1.5%) plates

-

Agrobacterium vitus cultures (wild-type, mutants)

-

Synthetic this compound (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile water or buffer

Procedure:

-

Prepare 1-cm long sections of surface-sterilized grapevine shoots.

-

Place the shoot sections vertically on water agar plates.

-

Grow A. vitus strains overnight in a suitable broth medium.

-

Adjust the bacterial cultures to a standard optical density (e.g., OD₆₀₀ = 1.0).

-

For complementation assays, add the desired concentration of synthetic this compound to the mutant bacterial suspension. An equivalent amount of the solvent should be added to the control.

-

Inoculate the cut surface of each grapevine shoot section with a small volume (e.g., 5 µL) of the bacterial suspension.

-

Incubate the plates at room temperature and observe for the development of necrosis over 3-5 days.

-

Score the severity of necrosis visually.

Tobacco Hypersensitive Response (HR) Assay

The HR assay is a rapid method to assess a key virulence-associated phenotype of A. vitus.

Materials:

-

Nicotiana tabacum (tobacco) plants

-

Agrobacterium vitus cultures

-

Sterile water or infiltration buffer (e.g., 10 mM MgCl₂)

-

Syringe without a needle

Procedure:

-

Grow tobacco plants to a suitable age (e.g., 4-6 weeks).

-

Prepare bacterial suspensions of A. vitus strains in sterile water or infiltration buffer, adjusted to a standard OD₆₀₀ (e.g., 0.5).

-

Infiltrate the bacterial suspension into the intercellular spaces of the tobacco leaf lamina using a needleless syringe.

-

Incubate the plants under controlled conditions (e.g., 22-25°C, high humidity).

-

Observe the infiltrated area for the appearance of tissue collapse and necrosis, characteristic of the HR, within 24-48 hours.

Conclusion and Future Directions

This compound is a crucial quorum-sensing signal molecule in Agrobacterium vitus that directly regulates its virulence. The AvsR-AvsI system, responsible for the synthesis and perception of this long-chain AHL, represents a key control point in the bacterium's pathogenic lifestyle. The experimental protocols detailed in this guide provide a framework for the further investigation of this important signaling molecule.

Future research should focus on several key areas. Firstly, the precise quantification of this compound in different microenvironments, such as the rhizosphere and within plant tissues, will provide a more detailed understanding of its role in the infection process. Secondly, the identification of the complete set of genes regulated by the AvsR/3-Oxo-C16:1 complex through transcriptomic studies will be essential to fully elucidate the molecular mechanisms of virulence. Finally, a deeper understanding of the this compound signaling pathway may open up new avenues for the development of novel anti-virulence strategies to combat crown gall disease in grapevines. This could involve the use of quorum-quenching molecules that interfere with this compound signaling, thereby disarming the pathogen without exerting selective pressure for resistance.

References

Unveiling the Natural Sources of N-3-oxo-hexadecanoyl-L-Homoserine Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins of N-3-oxo-hexadecanoyl-L-homoserine lactone (O-C16-HSL), a long-chain N-acyl-homoserine lactone (AHL) involved in bacterial quorum sensing. This document provides a comprehensive overview of its known producers, quantitative data on its production where available, detailed experimental methodologies for its detection and quantification, and a visualization of its regulatory signaling pathway.

Natural Producers of N-3-oxo-hexadecanoyl-L-Homoserine Lactone

N-3-oxo-hexadecanoyl-L-homoserine lactone is a signaling molecule used by certain Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing. The primary identified natural source of this long-chain AHL is the plant pathogen Agrobacterium vitis, the causal agent of crown gall disease in grapevines.[1][2][3] Some strains of Pseudomonas have also been reported to produce a variety of long-chain AHLs, and while specific quantitative data for O-C16-HSL is limited, they remain a potential source.[4] Additionally, the halophilic bacterium Halomonas smyrnensis AAD6 has been shown to produce N-hexadecanoyl-L-homoserine lactone (C16-HSL), a closely related compound, suggesting that this genus may also be a source of 3-oxo-substituted variants.[5][6]

Quantitative Data on O-C16-HSL Production

Quantitative data on the production of N-3-oxo-hexadecanoyl-L-homoserine lactone from natural sources is not extensively documented in publicly available literature. Most studies focus on the identification and relative abundance of a range of AHLs produced by a particular bacterium. However, studies on Pseudomonas aeruginosa have quantified the production of a related long-chain AHL, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), providing a reference for the concentration range of these types of molecules in bacterial cultures.

| Acyl-Homoserine Lactone | Producing Organism | Growth Condition | Concentration | Reference |

| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Pseudomonas aeruginosa PA14 | Planktonic culture | Not detected in ΔlasR mutant | [7][8] |

| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Pseudomonas aeruginosa PA14 | Surface growth | Detected in ΔlasR mutant | [7][8] |

| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Pseudomonas aeruginosa PAO1 | Phosphate-depleted medium | ~3.5-fold higher than in phosphate-replete medium | [9] |

Note: This table includes data on a related long-chain AHL due to the limited availability of specific quantitative data for N-3-oxo-hexadecanoyl-L-homoserine lactone.

Experimental Protocols

The detection and quantification of long-chain AHLs like O-C16-HSL require specific methodologies due to their hydrophobic nature. Below are detailed protocols for the extraction and analysis of these molecules from bacterial cultures.

Extraction of Long-Chain Acyl-Homoserine Lactones

Objective: To extract long-chain AHLs from bacterial culture supernatant for subsequent analysis.

Materials:

-

Bacterial culture grown to the desired cell density.

-

Ethyl acetate (B1210297) (acidified with 0.1% v/v glacial acetic acid).

-

Anhydrous sodium sulfate.

-

Rotary evaporator or nitrogen stream evaporator.

-

Methanol (B129727) (HPLC grade).

-

Centrifuge and centrifuge tubes.

Protocol:

-

Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

-

Supernatant Collection: Carefully decant the supernatant into a sterile flask.

-

Liquid-Liquid Extraction:

-

Transfer the supernatant to a separatory funnel.

-

Add an equal volume of acidified ethyl acetate.

-

Shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the phases to separate.

-

Collect the upper organic phase.

-

Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.

-

-

Drying and Evaporation:

-

Pool the organic extracts.

-

Dry the pooled extract over anhydrous sodium sulfate.

-

Filter the dried extract to remove the sodium sulfate.

-

Evaporate the solvent to dryness using a rotary evaporator at 30°C or under a gentle stream of nitrogen.

-

-

Reconstitution: Reconstitute the dried extract in a small, precise volume of HPLC-grade methanol for analysis.

Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Objective: To separate, identify, and quantify O-C16-HSL in the extracted sample.

Instrumentation:

-

UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

-

C18 reversed-phase column suitable for UHPLC.

Mobile Phases:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

Protocol:

-

Sample Preparation: Filter the reconstituted extract through a 0.22 µm syringe filter before injection.

-

Chromatographic Separation:

-

Inject the sample onto the C18 column.

-

Use a gradient elution program, for example:

-

0-2 min: 20% B

-

2-15 min: 20-100% B (linear gradient)

-

15-18 min: 100% B

-

18-18.1 min: 100-20% B (linear gradient)

-

18.1-20 min: 20% B (re-equilibration)

-

-

Set the flow rate to 0.3 mL/min and the column temperature to 40°C.

-

-

Mass Spectrometry Detection:

-

Operate the ESI source in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole mass spectrometer. The precursor ion for O-C16-HSL ([M+H]⁺) is m/z 354.3. A characteristic product ion is the homoserine lactone backbone fragment at m/z 102.1.

-

Alternatively, use high-resolution mass spectrometry to obtain an accurate mass measurement of the parent ion.

-

-

Quantification:

-

Prepare a standard curve using a certified reference standard of N-3-oxo-hexadecanoyl-L-homoserine lactone.

-

Quantify the concentration of O-C16-HSL in the sample by comparing its peak area to the standard curve.

-

Signaling Pathway and Experimental Workflow Visualization

The biosynthesis and regulatory activity of N-3-oxo-hexadecanoyl-L-homoserine lactone in Agrobacterium vitis are primarily controlled by the AvsR/AvsI quorum-sensing system.

Caption: AvsR/AvsI quorum sensing circuit in Agrobacterium vitis.

The following diagram illustrates a general workflow for the isolation and identification of N-3-oxo-hexadecanoyl-L-homoserine lactone.

References

- 1. Regulation of Long-Chain N-Acyl-Homoserine Lactones in Agrobacterium vitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The quorum-sensing system AvsR-AvsI regulates both long-chain and short-chain acyl-homoserine lactones in Agrobacterium vitis E26 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. espace.inrs.ca [espace.inrs.ca]

- 9. researchgate.net [researchgate.net]

The 3-Oxo-C16:1-HSL Signaling Pathway: A Technical Guide to a Key Quorum Sensing System in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quorum sensing (QS) is a sophisticated cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively regulate gene expression. This process relies on the production and detection of small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary class of autoinducers. This technical guide provides an in-depth exploration of the signaling pathway mediated by a specific long-chain AHL, N-(3-oxohexadecanoyl)-L-homoserine lactone (3-Oxo-C16:1-HSL). Primarily characterized in the nitrogen-fixing symbiont Sinorhizobium meliloti, this pathway is crucial for regulating symbiotic interactions, motility, and other physiological processes. This document details the core components of the pathway, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the underlying mechanisms through pathway and workflow diagrams, offering a comprehensive resource for researchers in microbiology, systems biology, and anti-infective drug development.

Introduction to Acyl-Homoserine Lactone (AHL) Quorum Sensing

Gram-negative bacteria widely utilize AHLs to orchestrate collective behaviors.[1][2] The canonical AHL-based QS system consists of two key proteins: a LuxI-family AHL synthase and a LuxR-family transcriptional regulator.[3] The LuxI-type synthase is responsible for synthesizing a specific AHL molecule from S-adenosylmethionine (SAM) and a fatty acyl-acyl carrier protein (acyl-ACP).[1] As the bacterial population density increases, the extracellular concentration of the AHL rises. Upon reaching a critical threshold, the AHL diffuses back into the cells and binds to its cognate LuxR-type receptor. This AHL-receptor complex then typically dimerizes and binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription.[3][4]

The specificity of these systems is largely determined by the structure of the AHL molecule, which varies in the length of its acyl chain (typically from 4 to 18 carbons) and the presence of substitutions (e.g., an oxo or hydroxyl group) at the C3 position.[1] The this compound-HSL molecule is a long-chain AHL that has been identified as a key signaling molecule in Sinorhizobium meliloti, a bacterium known for its symbiotic relationship with legume plants like Medicago truncatula.[1][5]

The this compound-HSL Signaling Pathway in Sinorhizobium meliloti

The central QS system in S. meliloti that produces and responds to this compound-HSL is the Sin/ExpR system. This system is integral to the bacterium's lifestyle, influencing its symbiotic relationship with host plants.

Core Components

-

SinI (AHL Synthase): The SinI protein is the AHL synthase responsible for producing a range of long-chain AHLs.[1][6] Its synthesis products include C12-HSL, C14-HSL, 3-oxo-C14-HSL, C16-HSL, C16:1-HSL, 3-oxo-C16-HSL, and notably, This compound-HSL .[1] Disruption of the sinI gene abolishes the production of these long-chain AHLs.[6][7]

-

ExpR (AHL Receptor): ExpR is the LuxR-type transcriptional regulator that binds to the long-chain AHLs produced by SinI, including this compound-HSL.[1][3] The ExpR-AHL complex is the primary effector of the downstream transcriptional response. S. meliloti possesses at least four other LuxR homologs, but ExpR is the key receptor for the SinI-dependent signals.[1]

-

SinR (Transcriptional Regulator): The sinR gene is located upstream of sinI and encodes a transcriptional regulator that controls the expression of the sinI synthase gene.[3][6] A mutation in sinR leads to a significant reduction in AHL production to basal levels.[6][7]

The Signaling Pathway

The this compound-HSL signaling pathway in S. meliloti operates as a classical quorum sensing circuit.

Physiological Roles and Regulated Genes

The Sin/ExpR QS system, through the action of this compound-HSL and other long-chain AHLs, regulates a wide array of genes and physiological functions in S. meliloti. Proteomic analyses have been instrumental in identifying these targets.[1][8]

Key regulated processes include:

-

Symbiosis: Mutants in the sinI gene exhibit a significant delay in the initiation of nitrogen-fixing nodules on their host plant, M. truncatula, indicating a crucial role for this QS system in establishing a successful symbiotic relationship.[1]

-

Motility: The sinI and expR mutants are defective in surface swarming motility.[1]

-

Metabolism: A large number of proteins involved in carbon and nitrogen metabolism, as well as various metabolite transport systems, are under the control of this QS pathway.[8][9]

-

Protein and DNA Synthesis: The accumulation of proteins involved in protein turnover and DNA synthesis is also affected by the presence of long-chain AHLs.[8][9]

Quantitative Data

Quantitative analysis is essential for understanding the sensitivity and dynamic range of the signaling pathway. While specific binding affinities and enzyme kinetics for the this compound-HSL system are areas of ongoing research, proteomic studies have provided valuable quantitative data on the downstream effects of this signaling molecule.

Table 1: Proteomic Response to Long-Chain AHLs in S. meliloti

| AHL Signal Molecule | Exposure Time | Total Proteins with Altered Accumulation | Identified Proteins with Altered Accumulation | Magnitude of Change | Reference |

| This compound-HSL | 2 hours | >100 | 40 of 56 | 2- to 10-fold for 42 of the 56 total proteins identified | [8][9] |

| This compound-HSL | 8 hours | Not specified | 17 of 56 (12 with reduced accumulation) | Not specified | [8][9] |

| C14-HSL | 2 hours | >100 | 13 of 56 | 2- to 10-fold for 42 of the 56 total proteins identified | [8][9] |

Note: The study identified 56 proteins in total that responded to at least one of the tested AHLs. The "Magnitude of Change" refers to the combined response observed for both AHLs.

Experimental Protocols

Studying the this compound-HSL pathway requires a combination of microbiological, biochemical, and analytical techniques. The following sections provide detailed methodologies for key experiments.

Protocol for AHL Extraction from Bacterial Culture

This protocol is adapted for the extraction of long-chain, hydrophobic AHLs like this compound-HSL from S. meliloti culture supernatant.

Materials:

-

S. meliloti culture grown to the desired cell density (stationary phase is recommended for maximal AHL production).

-

Ethyl acetate (B1210297), acidified (with 0.5% v/v acetic acid).

-

Centrifuge and sterile centrifuge tubes.

-

Separatory funnel.

-

Anhydrous sodium sulfate (B86663).

-

Rotary evaporator.

-

Methanol or acetonitrile (B52724) for resuspension.

Procedure:

-

Harvest Supernatant: Pellet the bacterial cells from the culture by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C). Carefully decant the supernatant into a sterile flask.

-

Acidify Supernatant: Acidify the supernatant to a pH between 2 and 3 with concentrated HCl. This step is crucial to protonate the AHLs and prevent the lactone ring from hydrolyzing at alkaline pH.[10]

-

Solvent Extraction:

-

Transfer the acidified supernatant to a separatory funnel.

-

Add an equal volume of acidified ethyl acetate.[11]

-

Shake vigorously for 2 minutes, venting frequently to release pressure.

-

Allow the layers to separate completely. The AHLs will partition into the upper organic phase.

-

Drain and discard the lower aqueous phase. Collect the upper organic phase.

-

Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize recovery.[10][11]

-

-

Drying and Concentration:

-

Pool the three organic extracts.

-

Dry the pooled extract by adding a small amount of anhydrous sodium sulfate and swirling until the liquid is clear.

-

Decant the dried extract to remove the sodium sulfate.

-

Remove the ethyl acetate using a rotary evaporator at 40-45°C until a dry residue is obtained.[11]

-

-

Resuspension and Storage: Resuspend the dried AHL extract in a known, small volume of a suitable solvent (e.g., 1 mL of 20% acetonitrile). Store the extract at -20°C until analysis.[11]

Protocol for AHL Detection and Quantification using LC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for unambiguous identification and quantification of AHLs.

Materials:

-

AHL extract (from Protocol 4.1).

-

Synthetic this compound-HSL standard (commercially available).

-

LC-MS/MS system with an electrospray ionization (ESI) source.

-

C18 reverse-phase HPLC column.

-

Mobile phases (e.g., Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid).

Procedure:

-

Prepare Standards: Create a series of standard solutions of the synthetic this compound-HSL in the resuspension solvent (e.g., 20% acetonitrile) to generate a standard curve for quantification.

-

LC Separation:

-

Inject a known volume of the AHL extract and each standard onto the C18 column.

-

Separate the molecules using a gradient of increasing organic mobile phase (acetonitrile). A typical gradient might run from 20% to 100% acetonitrile over 15-20 minutes.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive ion mode using ESI.

-

For identification, perform a full scan to find the parent ion ([M+H]⁺) for this compound-HSL.

-

For confirmation and quantification, use Multiple Reaction Monitoring (MRM). The characteristic transition for AHLs is the fragmentation of the parent ion to produce a daughter ion corresponding to the homoserine lactone ring (m/z 102).

-

-

Data Analysis:

-

Identify the peak in the sample extract that corresponds to the retention time and MRM transition of the this compound-HSL standard.

-

Quantify the concentration of this compound-HSL in the sample by comparing its peak area to the standard curve generated from the synthetic standards.

-

Protocol for Analysis of AHL-Regulated Gene Expression via RNA-seq

RNA sequencing (RNA-seq) provides a comprehensive, transcriptome-wide view of the genes regulated by the this compound-HSL signaling pathway.

Experimental Design:

-

Strains: Use a wild-type S. meliloti and a sinI mutant (incapable of producing long-chain AHLs).

-

Conditions: Grow the sinI mutant in minimal media and treat with either a DMSO vehicle control or a known, physiologically relevant concentration of synthetic this compound-HSL (e.g., 200 nM).[1] Include the wild-type grown under the same conditions as a positive control.

-

Replicates: Use at least three biological replicates for each condition to ensure statistical power.

Procedure:

-

Cell Culture and Treatment: Grow cultures to the desired phase (e.g., early log phase). Add the this compound-HSL or vehicle control and incubate for a defined period (e.g., 2-8 hours) to capture the transcriptional response.[8]

-

RNA Extraction: Harvest cells and immediately stabilize the RNA using an appropriate reagent (e.g., RNAprotect Bacteria Reagent). Extract total RNA using a high-quality commercial kit, including a DNase treatment step to remove contaminating genomic DNA.

-

RNA Quality Control: Assess the quality and integrity of the extracted RNA using a Bioanalyzer. An RNA Integrity Number (RIN) of >7 is generally recommended.

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) from the total RNA samples, as rRNA constitutes the vast majority of RNA in bacteria.

-

Fragment the remaining mRNA and synthesize cDNA.

-

Ligate sequencing adapters and perform PCR amplification to create the final sequencing library.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis:

-

Quality Control: Use tools like FastQC to check the quality of the raw sequencing reads.

-

Read Alignment: Align the reads to the S. meliloti reference genome using a splice-aware aligner.

-

Quantification: Count the number of reads mapping to each annotated gene.

-

Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated in the this compound-HSL-treated samples compared to the vehicle control.[12][13]

-

Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis on the list of differentially expressed genes to identify the biological processes regulated by the signaling pathway.

-

Applications in Drug Development

The central role of QS systems like the this compound-HSL pathway in controlling virulence and symbiosis makes them attractive targets for novel therapeutic strategies. Disrupting this communication, a strategy known as "quorum quenching," can mitigate bacterial pathogenicity without exerting selective pressure for antibiotic resistance.

Potential drug development approaches include:

-

Inhibition of SinI Synthase: Small molecules that block the active site of SinI would prevent the production of this compound-HSL and other long-chain AHLs, effectively silencing the pathway.

-

Antagonism of the ExpR Receptor: Developing molecules that bind to ExpR but do not activate it (antagonists) would competitively inhibit the binding of the native AHL, thus preventing the transcription of target genes.

-

Enzymatic Degradation of AHLs: The use of enzymes like AHL lactonases or acylases that specifically degrade this compound-HSL could be employed to disrupt the signaling pathway in a therapeutic context.

Conclusion

The this compound-HSL signaling pathway in Sinorhizobium meliloti represents a well-defined model for long-chain AHL-mediated quorum sensing. Governed by the SinI synthase and the ExpR receptor, this system regulates a broad set of genes crucial for the bacterium's interaction with its environment, particularly its symbiotic relationship with host plants. The methodologies outlined in this guide provide a robust framework for the continued investigation of this and similar QS pathways. A deeper understanding of the molecular interactions, regulatory networks, and quantitative dynamics of this system will not only advance our knowledge of bacterial communication but also pave the way for innovative strategies to control bacterial behavior in agricultural and clinical settings.

References

- 1. sinI- and expR-Dependent Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Temporal Expression Program of Quorum Sensing-Based Transcription Regulation in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dynamics of the protein search for targets on DNA in quorum-sensing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Homoserine Lactones Influence the Reaction of Plants to Rhizobia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the Sinorhizobium meliloti sinR/sinI Locus and the Production of Novel N-Acyl Homoserine Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Proteomic Analysis of Wild-Type Sinorhizobium meliloti Responses to N-Acyl Homoserine Lactone Quorum-Sensing Signals and the Transition to Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteomic analysis of wild-type Sinorhizobium meliloti responses to N-acyl homoserine lactone quorum-sensing signals and the transition to stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A survey of best practices for RNA-seq data analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Influence of 3-Oxo-C16:1 on Plant Root Proteomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the current understanding of the effects of N-acyl-homoserine lactones (AHLs), with a focus on the long-chain molecule 3-Oxo-C16:1, on the proteome of plant roots. While direct proteomic studies on this compound are currently unavailable in the scientific literature, this document synthesizes findings from studies on closely related long-chain AHLs to infer potential impacts and guide future research. This guide covers the putative signaling pathways, detailed experimental protocols for proteomic analysis, and a summary of observed changes in protein expression in response to AHLs. The information presented is intended to serve as a valuable resource for researchers investigating plant-microbe interactions and professionals in the field of drug development exploring novel applications of quorum sensing molecules.

Introduction: N-Acyl-Homoserine Lactones and Plant Interactions

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of bacterial cell-to-cell communication that coordinates gene expression based on population density. These molecules consist of a homoserine lactone ring attached to an acyl chain of variable length (from 4 to 18 carbons) and may have a substitution at the C3 position (oxo or hydroxyl group).

Increasing evidence suggests that plants have evolved the ability to perceive and respond to these bacterial signals, leading to significant alterations in their growth, development, and defense mechanisms. Long-chain AHLs, such as this compound, which is known to be produced by symbiotic bacteria like Sinorhizobium meliloti, are of particular interest due to their potential to elicit systemic responses in plants. While the precise effects of this compound on the plant root proteome have not been directly elucidated, studies on other long-chain AHLs provide valuable insights into the potential molecular changes.

Putative Signaling Pathways of Long-Chain AHLs in Plants

Long-chain AHLs are thought to trigger a cascade of signaling events in plants, primarily involving defense-related pathways. The perception of these molecules can lead to the priming of plant defenses, enhancing their resistance to pathogens.

The AHL-dependent priming of antioxidant gene expression and plant defense activity by hydrophobic AHLs with long acyl chains (e.g., 3-oxo-C12-HSL or 3-oxo-C14-HSL) has been shown to occur via the oxylipin and salicylic (B10762653) acid signaling pathways[1]. This suggests a complex interplay between different hormonal pathways in response to bacterial signals.

Below is a proposed signaling pathway for long-chain AHLs in plant roots, based on current literature.

Caption: Proposed signaling cascade initiated by long-chain AHLs in plant roots.

Quantitative Data on Proteomic Changes

As of the date of this publication, there are no publicly available quantitative proteomic datasets specifically detailing the effects of this compound on plant roots. However, studies on other AHLs provide a qualitative understanding of the types of proteins that are differentially expressed. The following table summarizes the functional categories of proteins found to be altered in Arabidopsis thaliana seedlings in response to N-3-oxo-octanoyl-homoserine lactone (3OC8-HSL), a shorter-chain AHL, which may share some responsive pathways with longer-chain AHLs. It is important to note that these findings should be interpreted with caution as the effects of AHLs can be chain-length dependent.

| Functional Category | Predominant Change | Examples of Affected Proteins (from 3OC8-HSL studies) | Reference |

| Metabolism | Up-regulated | Fructose-bisphosphate aldolase, Glyceraldehyde-3-phosphate dehydrogenase, ATP synthase subunits | [2] |

| Protein Synthesis & Quality Control | Up-regulated | Chaperonins, Heat shock proteins (HSPs), Elongation factors | [2] |

| Defense & Stress Response | Up-regulated | Glutathione S-transferase, Peroxidases, Pathogenesis-related (PR) proteins | [2][3] |

| Signal Transduction | Up- and Down-regulated | 14-3-3 proteins, GTP-binding proteins | [3] |

| Cytoskeleton Remodeling | Up-regulated | Actin, Tubulin | [2] |

Disclaimer: This table is based on studies of 3OC8-HSL and serves as an illustrative example. The specific proteins and the direction of their regulation may differ in response to this compound.

Experimental Protocols

The following section provides detailed methodologies for key experiments in plant root proteomics. These protocols are generalized and may require optimization for specific plant species and experimental conditions.

Protein Extraction from Plant Roots

This protocol is adapted from a method optimized for soybean roots and is suitable for tissues rich in phenolic compounds.

Materials:

-

Liquid nitrogen

-

Mortar and pestle, pre-chilled

-

SDS buffer (30% sucrose, 2% SDS, 0.1 M Tris-HCl pH 8.0, 5% β-mercaptoethanol, 1 mM PMSF)

-

Tris-buffered phenol (B47542) (pH 8.0)

-

0.1 M ammonium (B1175870) acetate (B1210297) in methanol (B129727), pre-chilled to -20°C

-

80% acetone, pre-chilled to -20°C

-

Rehydration/solubilization buffer (7 M urea, 2 M thiourea, 4% CHAPS, 20 mM DTT, 0.5% IPG buffer)

-

Microcentrifuge and tubes

Procedure:

-

Harvest plant roots, wash gently to remove soil, and blot dry.

-

Immediately freeze the root tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer approximately 1 gram of the powdered tissue to a tube and add 3 mL of SDS buffer.

-

Add an equal volume of Tris-buffered phenol and vortex vigorously for 10 minutes at 4°C.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C to separate the phases.

-

Carefully collect the upper phenol phase and transfer it to a new tube.

-

Precipitate the proteins by adding five volumes of cold 0.1 M ammonium acetate in methanol and incubate at -20°C for at least 4 hours or overnight.

-

Pellet the proteins by centrifugation at 15,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and wash the pellet twice with cold 80% acetone.

-

Air-dry the protein pellet briefly to remove residual acetone.

-

Resuspend the pellet in the desired volume of rehydration/solubilization buffer for 2D-PAGE or mass spectrometry analysis.

Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE)

Materials:

-

Immobilized pH gradient (IPG) strips

-

Rehydration buffer (as in 4.1)

-

Equilibration buffer (6 M urea, 2% SDS, 0.375 M Tris-HCl pH 8.8, 20% glycerol) with 1% DTT (for reduction) and 2.5% iodoacetamide (B48618) (for alkylation)

-

SDS-PAGE gels

-

Electrophoresis apparatus for IEF and SDS-PAGE

-

Staining solution (e.g., Coomassie Brilliant Blue, silver stain, or fluorescent dyes)

Procedure:

-

First Dimension: Isoelectric Focusing (IEF) a. Quantify the protein concentration in the solubilized extract. b. Load the desired amount of protein (typically 100-500 µg) onto an IPG strip during rehydration. c. Perform IEF according to the manufacturer's instructions for the electrophoresis system, using a program that gradually increases the voltage.

-

Equilibration a. After IEF, incubate the IPG strip in equilibration buffer containing DTT for 15 minutes with gentle agitation. b. Discard the buffer and incubate the strip in equilibration buffer containing iodoacetamide for another 15 minutes.

-

Second Dimension: SDS-PAGE a. Place the equilibrated IPG strip onto the top of an SDS-PAGE gel of the desired acrylamide (B121943) concentration. b. Seal the strip in place with a small amount of molten agarose. c. Run the gel at a constant voltage or current until the dye front reaches the bottom.

-

Staining and Imaging a. After electrophoresis, fix and stain the gel using a compatible staining method. b. Image the gel using a high-resolution scanner. c. Analyze the gel images using specialized 2D gel analysis software to detect and quantify protein spots.

Mass Spectrometry Analysis

Workflow: The general workflow for identifying differentially expressed proteins from 2D-PAGE gels using mass spectrometry is outlined below.

References

- 1. mdpi.com [mdpi.com]

- 2. Optimization of an Efficient Protein Extraction Protocol Compatible with Two-Dimensional Electrophoresis and Mass Spectrometry from Recalcitrant Phenolic Rich Roots of Chickpea (Cicer arietinum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteomic and physiological responses of Arabidopsis thaliana exposed to salinity stress and N-acyl-homoserine lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 3-Oxo-C16:1-HSL: A Key Signaling Molecule in Sinorhizobium meliloti

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-oxo-hexadecenoyl)-L-homoserine lactone (3-Oxo-C16:1-HSL) is a long-chain acyl-homoserine lactone (AHL) that plays a pivotal role in the quorum-sensing network of the nitrogen-fixing bacterium Sinorhizobium meliloti. As a chemical messenger, this compound-HSL is integral to the regulation of gene expression in a cell-density-dependent manner, influencing symbiotic interactions with leguminous plants. This technical guide provides a comprehensive overview of the biosynthesis pathway of this compound-HSL, the regulatory circuits that govern its production, and detailed experimental protocols for its study.

The Core Biosynthetic Pathway of this compound-HSL

The synthesis of this compound-HSL in Sinorhizobium meliloti is orchestrated by a LuxI-family N-acyl-homoserine lactone synthase, encoded by the sinI gene.[1][2][3] This enzyme catalyzes the ligation of two primary substrates: S-adenosyl-L-methionine (SAM), which provides the homoserine lactone moiety, and a specific acyl-acyl carrier protein (acyl-ACP), in this case, a this compound-acyl-ACP derived from the fatty acid biosynthesis pathway.

The enzymatic reaction is a two-step process:

-

Acylation of SAM: The SinI synthase facilitates the formation of an amide bond between the α-amino group of SAM and the carbonyl group of 3-oxo-hexadecenoyl-ACP. This step forms an acylated SAM intermediate and releases the acyl carrier protein.

-

Lactonization: An intramolecular cyclization follows, where the carboxylate of the methionine residue attacks the γ-carbon, leading to the formation of the homoserine lactone ring and the release of 5'-methylthioadenosine (MTA) as a byproduct.

Quantitative Data on AHL Production in Sinorhizobium meliloti

While specific enzyme kinetic parameters (Km, Vmax, kcat) for the SinI synthase with the precursors of this compound-HSL are not extensively documented in the current literature, studies have characterized the profile of AHLs produced by S. meliloti. The bacterium synthesizes a range of long-chain AHLs, with the relative abundance being influenced by culture conditions and the specific strain.

| N-Acyl-Homoserine Lactone (AHL) | Acyl Chain | 3-Position | Unsaturation | Produced by S. meliloti | Reference |

| This compound-HSL | C16 | Oxo | Yes | Yes | [1][4] |

| C16:1-HSL | C16 | Hydroxy | Yes | Yes | [1][5] |

| 3-Oxo-C16-HSL | C16 | Oxo | No | Yes | [4] |

| C16-HSL | C16 | Hydroxy | No | Yes | [4] |

| 3-Oxo-C14-HSL | C14 | Oxo | No | Yes | [1][4] |

| C14-HSL | C14 | Hydroxy | No | Yes | [5] |

| C12-HSL | C12 | Hydroxy | No | Yes | [5] |

Regulation of this compound-HSL Biosynthesis: The Quorum Sensing Circuit

The production of this compound-HSL in S. meliloti is tightly regulated by a complex quorum-sensing circuit involving the Sin/ExpR system.[6] This network ensures that the synthesis of AHLs is coordinated with bacterial population density.

The key regulatory proteins are:

-

SinI: The AHL synthase responsible for producing a variety of long-chain AHLs, including this compound-HSL.[1][2][3]

-

SinR: A transcriptional regulator that controls the expression of the sinI gene.[2]

-

ExpR: A LuxR-type transcriptional regulator that acts as the receptor for long-chain AHLs. The ExpR:AHL complex can then modulate the expression of target genes.[1][6]

At low cell densities, there is a basal level of sinI expression. As the bacterial population grows, the concentration of this compound-HSL and other AHLs increases. Once a threshold concentration is reached, these AHLs bind to the ExpR receptor. The resulting ExpR:AHL complex can then positively regulate the expression of various genes, including those involved in symbiosis and exopolysaccharide production.[5][6] In some contexts, this complex can also influence the expression of the sin operon, creating a feedback loop.

Experimental Protocols

Extraction of this compound-HSL from Bacterial Culture

This protocol describes a standard method for the liquid-liquid extraction of this compound-HSL from S. meliloti culture supernatants.

Materials:

-

S. meliloti culture grown to the desired cell density.

-

Ethyl acetate (B1210297) (acidified with 0.1% acetic acid).

-

Centrifuge and appropriate tubes.

-

Separatory funnel.

-

Rotary evaporator or nitrogen stream.

-

Anhydrous sodium sulfate (B86663).

-

Methanol (B129727) or acetonitrile (B52724) for resuspension.

Procedure:

-

Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

-

Supernatant Collection: Carefully decant the supernatant into a clean flask.

-

Extraction: Transfer the supernatant to a separatory funnel and add an equal volume of acidified ethyl acetate. Shake vigorously for 2 minutes and allow the phases to separate.

-

Organic Phase Collection: Collect the upper organic phase. Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.

-

Drying: Pool the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

-

Concentration: Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen until a dry residue is obtained.

-

Resuspension: Resuspend the dried extract in a known volume of methanol or acetonitrile for subsequent analysis.

Quantification of this compound-HSL by LC-MS/MS

This protocol outlines the general steps for the sensitive and specific quantification of this compound-HSL using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

AHL extract (from Protocol 4.1).

-

LC-MS/MS system equipped with a C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

This compound-HSL analytical standard.

-

Internal standard (e.g., a deuterated AHL).

Procedure:

-

Sample Preparation: Spike the AHL extract and a series of analytical standards with a known concentration of the internal standard.

-

Chromatographic Separation: Inject the sample onto the C18 column. Elute the AHLs using a gradient of mobile phases A and B. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the more hydrophobic long-chain AHLs.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Quantification: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound-HSL and the internal standard. The precursor ion will be [M+H]⁺, and a characteristic product ion is often the homoserine lactone ring fragment (m/z 102).

-

Data Analysis: Integrate the peak areas for this compound-HSL and the internal standard. Construct a standard curve from the analytical standards and calculate the concentration of this compound-HSL in the sample.

Conclusion

The biosynthesis of this compound-HSL in Sinorhizobium meliloti is a well-regulated process central to its quorum-sensing communication system. Understanding this pathway, from the enzymatic synthesis by SinI to its complex regulation by the Sin/ExpR network, is crucial for deciphering the intricacies of bacterial communication and symbiosis. The experimental protocols provided herein offer a robust framework for the extraction and quantification of this key signaling molecule, paving the way for further research into its biological functions and potential applications in agriculture and biotechnology. Further investigation into the specific kinetics of the SinI enzyme will provide a more complete quantitative understanding of this vital biosynthetic pathway.

References

- 1. KEGG PATHWAY: Quorum sensing - Sinorhizobium meliloti GR4 [kegg.jp]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Homoserine Lactones Influence the Reaction of Plants to Rhizobia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteomic Analysis of Wild-Type Sinorhizobium meliloti Responses to N-Acyl Homoserine Lactone Quorum-Sensing Signals and the Transition to Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Quorum Sensing in Sinorhizobium meliloti-Alfalfa Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Oxo-C16:1 (N-(3-oxohexadecenoyl)-L-homoserine lactone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Oxo-C16:1, an N-acyl-homoserine lactone (AHL) that functions as a quorum-sensing signal molecule in various Gram-negative bacteria, most notably the nitrogen-fixing symbiont Sinorhizobium meliloti and the plant pathogen Agrobacterium vitis. This document details the chemical structure and properties of this compound-HSL, its pivotal role in regulating bacterial gene expression, and its influence on plant-microbe interactions. Detailed experimental protocols for the extraction, quantification, and biological assessment of this molecule are provided, along with quantitative data on its activity. Furthermore, key signaling pathways involving this compound-HSL are visualized to facilitate a deeper understanding of its mechanism of action, highlighting its potential as a target for novel therapeutic and agricultural applications.

Chemical Structure and Properties

This compound, in the context of a biological signaling molecule, is chemically known as N-(3-oxohexadecenoyl)-L-homoserine lactone, often abbreviated as this compound-HSL. It belongs to the class of N-acyl-homoserine lactones (AHLs), which are crucial for bacterial quorum sensing.

The structure consists of a homoserine lactone ring attached to a 16-carbon acyl chain with a ketone group at the third carbon (C3) and a single double bond. The position and stereochemistry of the double bond can vary depending on the producing bacterial species, with N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone and N-3-oxo-hexadec-11(Z)-enoyl-L-Homoserine lactone being reported.

Physicochemical Properties

A summary of the key physicochemical properties of a representative this compound-HSL isomer, N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone, is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (Z)-3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexadec-9-enamide | [1] |

| Molecular Formula | C20H33NO4 | [1] |

| Molecular Weight | 351.5 g/mol | [1] |

| CAS Number | 479050-91-4 (for the 9Z isomer) | [1] |

Biological Role and Signaling

This compound-HSL is a key signaling molecule in the quorum-sensing (QS) system of several Gram-negative bacteria. QS is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and coordinate gene expression.

In Sinorhizobium meliloti, a nitrogen-fixing bacterium that forms a symbiotic relationship with alfalfa (Medicago sativa), this compound-HSL is one of several long-chain AHLs produced by the LuxI-family synthase, SinI.[2] These AHLs regulate a variety of physiological processes crucial for the symbiosis, including the production of exopolysaccharides (EPS), which are essential for nodule invasion.[3][4]

The SinI/SinR/ExpR Quorum-Sensing Cascade in Sinorhizobium meliloti

The core of the quorum-sensing system in S. meliloti involves three key proteins:

-

SinI: The AHL synthase responsible for the production of this compound-HSL and other long-chain AHLs.[2]

-

SinR: A LuxR-type transcriptional regulator that controls the expression of sinI.[2]

-

ExpR: Another LuxR-type transcriptional regulator that, upon binding to AHLs, modulates the expression of a wide range of downstream genes, including those for EPS production and motility.[4]

At low cell densities, the concentration of this compound-HSL is low. As the bacterial population grows, the concentration of this compound-HSL increases, and upon reaching a threshold, it binds to and activates the transcriptional regulator ExpR. The ExpR:AHL complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby activating or repressing their transcription. This system exhibits a positive feedback loop, as the ExpR:AHL complex can enhance the expression of the sin operon, leading to increased AHL production.

References

- 1. Temporal Expression Program of Quorum Sensing-Based Transcription Regulation in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Proteomic analysis of wild-type Sinorhizobium meliloti responses to N-acyl homoserine lactone quorum-sensing signals and the transition to stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pakbs.org [pakbs.org]

Unveiling 3-Oxo-C16:1: A Technical Guide to its Synonyms, Function, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the signaling molecule 3-Oxo-C16:1, its various synonyms in scientific literature, its role in bacterial communication, and its interaction with host organisms. This document details experimental protocols for its study and presents quantitative data and signaling pathways to facilitate further research and development.

Nomenclature and Synonyms of this compound

The designation "this compound" is a common shorthand for a long-chain N-acyl homoserine lactone (AHL), a class of signaling molecules primarily involved in bacterial quorum sensing. Due to variations in chemical nomenclature and the specific isomer being described, a variety of synonyms are used in scientific publications. Understanding these different names is crucial for a comprehensive literature search.

The most common synonym is N-(3-Oxo-hexadec-11Z-enoyl)-L-homoserine lactone . The ":1" in this compound indicates the presence of one double bond in the 16-carbon acyl chain, and its position and stereochemistry (e.g., Δ11cis) are often specified in more detailed descriptions.

Below is a table summarizing the common synonyms and related terms found in scientific literature and chemical databases.

| Synonym | Chemical Context/Notes |

| N-3-oxo-hexadecenoyl-L-Homoserine lactone | A frequently used and specific chemical name. |

| This compound-HSL | A common abbreviation where "HSL" stands for Homoserine Lactone. |

| N-(3-oxohexadec-11(Z)-enoyl)-L-Homoserine lactone | Specifies the position (11) and stereochemistry (Z, or cis) of the double bond. |

| This compound-Δ11cis-(L)-HSL | An alternative abbreviation specifying the double bond position and stereochemistry. |

| An unsaturated 16-carbon AHL | A general descriptor used when the exact structure is not specified. |

| 3-oxohexadecenoyl HL | Another abbreviation, with "HL" for homoserine lactone. |